molecular formula C15H20N2O B5115647 4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde

4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde

Cat. No.: B5115647
M. Wt: 244.33 g/mol
InChI Key: YJXRTQBAVDVKPP-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde typically involves the reaction of piperazine with an appropriate aldehyde. One common method is the condensation reaction between piperazine and 2-methyl-3-phenylprop-2-enal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and increase the yield. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of pharmaceuticals and other bioactive compounds

Mechanism of Action

The mechanism of action of 4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with an aldehyde group and a phenyl-substituted alkene makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-14(11-15-5-3-2-4-6-15)12-16-7-9-17(13-18)10-8-16/h2-6,11,13H,7-10,12H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXRTQBAVDVKPP-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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